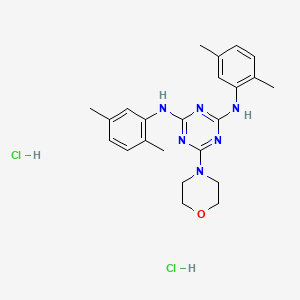
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N6O and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One notable application of derivatives of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is in the development of neurokinin-1 (NK1) receptor antagonists, which have potential therapeutic applications in emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 demonstrated high affinity, orally active inhibition of the h-NK(1) receptor with significant solubility in water, making it suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Material Science Applications
Derivatives of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine have also been explored in the synthesis of new polyamides containing s-triazine rings and fluorene "cardo" groups. These polymers exhibit remarkable solubility in polar solvents and have been utilized to produce transparent, tough, and flexible films, with potential applications in advanced material sciences. Such polyamides did not demonstrate significant weight loss until temperatures exceeded 360°C, indicating their thermal stability (Sagar et al., 2001).
Antiproliferative Activity
A new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, related to N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, demonstrated promising antiproliferative activity against various cancer cell lines, including MCF-7, HCT-116, and HepG2. These derivatives were synthesized to target the EGFR/PI3K/AKT/mTOR signaling cascades, with some compounds showing potent EGFR inhibitory activity and inducing apoptosis in cancer cells through inhibition of this pathway (Shawish et al., 2022).
Photoinitiators for Polymerization
Another application involves the use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine derivatives as photoinitiators for the free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation. These derivatives exhibited high performance as photoinitiators, enabling efficient polymerization with better efficiency than well-known commercial photoinitiators. This finding suggests potential applications in the development of new materials and technologies in the field of photopolymerization (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2-N,4-N-bis(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-5-7-17(3)19(13-15)24-21-26-22(25-20-14-16(2)6-8-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVQMRFHHGWKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

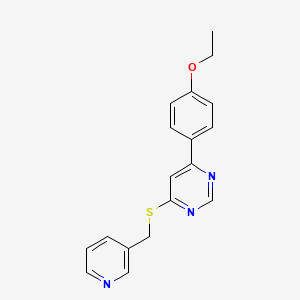

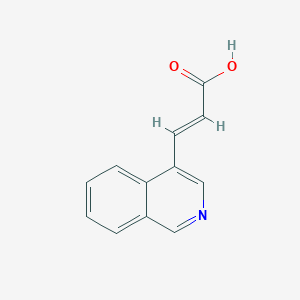
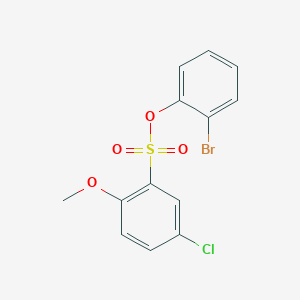
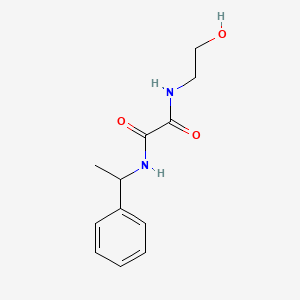
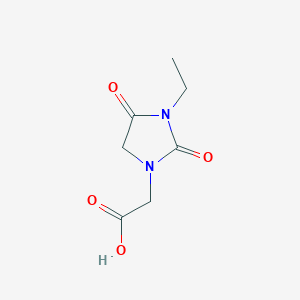

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)

![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)